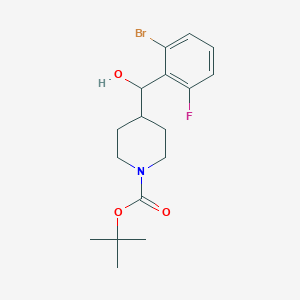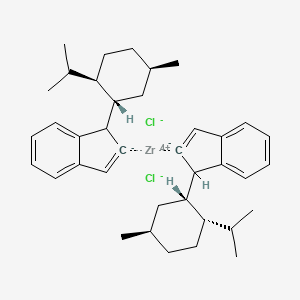
Br-PEG4-CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is widely used in various chemical and biological applications due to its unique properties, such as increased solubility in aqueous media and its ability to form stable amide bonds with primary amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Br-PEG4-CH2COOH typically involves the reaction of polyethylene glycol with bromoethanol under controlled conditions. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of polyethylene glycol react with bromoethanol to form the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the etherification process.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Br-PEG4-CH2COOH undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Amide Bond Formation: The reaction conditions often involve the use of coupling agents like EDC or HATU, along with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: The major products formed are substituted derivatives of this compound, where the bromide group is replaced by the nucleophile.
Amide Bond Formation: The major products are amide derivatives, where the carboxylic acid group forms a stable amide bond with the primary amine.
Aplicaciones Científicas De Investigación
Br-PEG4-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials, such as hydrogels and nanomaterials, for various industrial applications
Mecanismo De Acción
The mechanism of action of Br-PEG4-CH2COOH primarily involves its ability to form stable covalent bonds with other molecules. The bromide group acts as a leaving group in nucleophilic substitution reactions, allowing the compound to be easily modified with various functional groups. The terminal carboxylic acid can form amide bonds with primary amines, enabling the conjugation of this compound to biomolecules and other substrates. These properties make it a versatile tool in chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
Br-PEG4-COOH: Similar to Br-PEG4-CH2COOH but lacks the methylene group between the PEG chain and the carboxylic acid.
Fmoc-NH-PEG4-CH2COOH: Contains an Fmoc-protected amine group instead of a bromide group, used for different conjugation strategies
Uniqueness
This compound is unique due to its combination of a bromide group and a terminal carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions, making it a highly versatile compound for various applications. Its ability to increase solubility in aqueous media and form stable covalent bonds with other molecules further enhances its utility in scientific research.
Propiedades
Fórmula molecular |
C10H19BrO6 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C10H19BrO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13) |
Clave InChI |
GNHQMWDLFMWZTA-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCC(=O)O)OCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)



![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)

![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)

![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)
![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)

![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)


